Methylcodein

Übersicht

Beschreibung

It is the 6-methyl ether of morphine and was first synthesized in 1932 . This compound is known for its analgesic properties and is used in various medicinal applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor in Synthesis : Methylcodeine serves as a precursor for synthesizing other opiate derivatives. This application is vital in developing new analgesics and studying their properties.

Biology

- Opioid Receptor Studies : Research has focused on methylcodeine's interactions with opioid receptors, contributing to understanding pain modulation and cellular processes. Studies have shown that it influences cell signaling pathways by inhibiting adenylate cyclase activity, leading to decreased cyclic AMP levels in neuronal cells.

Medicine

- Analgesic Properties : Methylcodeine is extensively studied for its efficacy in pain management. It has been investigated in various clinical settings, including postoperative pain relief and chronic pain management. Case studies indicate that combining methylcodeine with paracetamol enhances analgesic effects compared to either drug alone .

Industry

- Pharmaceutical Production : Methylcodeine is utilized in pharmaceutical manufacturing as a reference compound in analytical chemistry. Its properties make it suitable for quality control and research purposes within the industry.

Pain Management

A series of case studies highlighted the effectiveness of methylcodeine in managing acute pain. For example:

- A 28-year-old male presented with acute ankle pain and was treated with a combination of ibuprofen and methylcodeine. The treatment provided significant pain relief, illustrating the compound's effectiveness in acute pain scenarios .

Anticancer Properties

Recent studies have explored the potential anticancer effects of methylcodeine complexes. A study involving a codeine-iron complex demonstrated cytotoxicity against breast (MCF-7) and stomach (AGS) cancer cell lines. The complex induced apoptosis in these cells, suggesting that methylcodeine derivatives could be further investigated for cancer treatment applications .

Comparative Analysis of Methylcodeine Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Precursor for opiate synthesis | Essential for developing new analgesics |

| Biology | Opioid receptor interaction studies | Influences cell signaling and pain modulation |

| Medicine | Analgesic use | Effective in acute and chronic pain management |

| Industry | Pharmaceutical reference compound | Vital for quality control in drug production |

Wirkmechanismus

Target of Action

Methylcodeine, also known as codeine methyl ether, is an opioid analgesic . Its primary target is the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. When activated, it can lead to analgesic effects, altering the perception of and response to pain .

Mode of Action

Methylcodeine acts as an agonist of the mu-opioid receptor . This means it binds to the MOR and activates it. Activation of the MOR leads to a decrease in the perception of pain, without impairing consciousness or altering other sensory functions . It is metabolized in the liver to produce morphine, which is ten times more potent against the mu receptor .

Biochemical Pathways

Methylcodeine is metabolized primarily through the cytochrome P450 2D6 (CYP2D6) pathway . This enzyme is responsible for the O-demethylation of codeine to morphine . The morphine then acts on the MOR to produce its analgesic effects .

Pharmacokinetics

The pharmacokinetics of Methylcodeine involves its absorption, distribution, metabolism, and excretion (ADME). It is generally taken orally and has a bioavailability of about 60% . It is metabolized in the liver by CYP2D6 to morphine, CYP3A4 to norcodeine, and UGT2B7 to 3- and 6- glucuronides of codeine, norcodeine, and morphine . The onset of action is typically 15-30 minutes, with a maximum effect at two hours . Its effects last for about four to six hours .

Result of Action

The primary result of Methylcodeine’s action is analgesia , or pain relief . By activating the MOR, it increases the threshold for pain, thereby decreasing the perception of pain . This makes it effective for the relief of mild to moderately severe pain .

Action Environment

The action of Methylcodeine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Drugs that inhibit CYP2D6 can reduce the conversion of codeine to morphine, potentially reducing its analgesic effect . On the other hand, drugs that induce CYP2D6 can increase this conversion, potentially leading to increased analgesic effects or toxicity . Additionally, genetic polymorphisms in CYP2D6 can lead to variations in the metabolism of codeine, affecting its efficacy and safety .

Biochemische Analyse

Biochemical Properties

Methylcodeine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved is cytochrome P450 2D6 (CYP2D6), which metabolizes Methylcodeine into morphine, a more potent analgesic . This interaction is crucial for its analgesic effects. Additionally, Methylcodeine binds to opioid receptors, particularly the mu-opioid receptor, which mediates its pain-relieving and cough-suppressing effects .

Cellular Effects

Methylcodeine affects various cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by binding to opioid receptors, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels . This results in reduced neurotransmitter release and altered pain perception. Methylcodeine also impacts gene expression by modulating the activity of transcription factors involved in opioid receptor signaling . Furthermore, it affects cellular metabolism by altering the activity of enzymes involved in energy production and neurotransmitter synthesis .

Molecular Mechanism

The molecular mechanism of Methylcodeine involves its conversion to morphine by the enzyme CYP2D6 . Once converted, morphine binds to mu-opioid receptors, leading to the activation of G-proteins and inhibition of adenylate cyclase . This results in decreased cyclic AMP levels and reduced neurotransmitter release. Additionally, Methylcodeine and its metabolites can inhibit the reuptake of norepinephrine and serotonin, contributing to its analgesic effects . The binding interactions with opioid receptors and the subsequent signaling cascade are central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methylcodeine change over time. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of enzymes . In vitro studies have shown that Methylcodeine is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function include potential desensitization of opioid receptors and alterations in gene expression . In vivo studies have demonstrated that chronic administration of Methylcodeine can lead to tolerance and dependence .

Dosage Effects in Animal Models

The effects of Methylcodeine vary with different dosages in animal models. At low doses, it produces analgesic and antitussive effects without significant adverse effects . At higher doses, Methylcodeine can cause respiratory depression, sedation, and gastrointestinal disturbances . Threshold effects observed in animal studies indicate that there is a narrow therapeutic window for its safe use . Toxic effects at high doses include severe respiratory depression, bradycardia, and hypotension .

Metabolic Pathways

Methylcodeine is primarily metabolized in the liver by the enzyme CYP2D6, which converts it to morphine . This metabolic pathway is crucial for its analgesic effects. Additionally, Methylcodeine undergoes glucuronidation by UDP-glucuronosyltransferase enzymes, leading to the formation of Methylcodeine-6-glucuronide . These metabolic pathways influence the pharmacokinetics and pharmacodynamics of Methylcodeine, affecting its efficacy and safety profile .

Transport and Distribution

Methylcodeine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters, including P-glycoprotein, which influences its absorption and distribution . Methylcodeine is distributed unevenly in tissues, with higher concentrations in the liver, kidneys, and brain . Its localization and accumulation are influenced by factors such as blood flow, tissue binding, and membrane permeability .

Subcellular Localization

The subcellular localization of Methylcodeine is primarily within the cytoplasm and endoplasmic reticulum of cells . It is directed to these compartments through passive diffusion and interactions with specific targeting signals . Post-translational modifications, such as phosphorylation, can influence its activity and function within these compartments . The localization of Methylcodeine within specific subcellular compartments is crucial for its pharmacological effects and interactions with cellular machinery .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Codein-6-Methylether kann durch selektive Methylierung aus Morphin synthetisiert werden. Der Prozess beinhaltet die Reaktion von Morphin mit einem Methylierungsmittel in Gegenwart eines Kohlenwasserstofflösungsmittels bei einer Temperatur von 100 bis 215 °C unter Rückflussbedingungen . Dieses Verfahren stellt die Bildung von Codein-6-Methylether sicher, während die Bildung anderer Nebenprodukte minimiert wird.

Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Synthese von Codein-6-Methylether ähnlichen Prinzipien, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess kann zusätzliche Schritte wie Reinigung und Kristallisation umfassen, um die gewünschte Verbindung zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Codein-6-Methylether unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Mangandioxid durchgeführt werden.

Reduktion: Reduktionsreaktionen beinhalten typischerweise die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen des Moleküls auftreten, wobei häufig Halogenierung oder Nitrierung beteiligt sind.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Halogenierung mit Chlor oder Brom in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von Alkoholen oder Alkanen.

Substitution: Bildung von halogenierten Derivaten.

Vergleich Mit ähnlichen Verbindungen

Codeine: A naturally occurring opiate with similar analgesic properties.

Morphine: The parent compound from which codeine-6-methyl ether is derived.

Thebaine: Another opiate alkaloid with stimulatory effects rather than depressant effects.

Uniqueness: Codeine-6-methyl ether is unique due to its specific structural modification at the 6-position, which enhances its potency compared to morphine and codeine . This modification also affects its pharmacokinetics and receptor binding affinity, making it a valuable compound for research and therapeutic applications.

Biologische Aktivität

Methylcodeine, also known as 6-O-methylcodeine, is a semi-synthetic opioid derived from codeine. It exhibits various biological activities, particularly in pain management and potential anticancer properties. This article delves into the pharmacological effects, mechanisms of action, and relevant research findings on methylcodeine.

Pharmacological Profile

Mechanism of Action

Methylcodeine primarily acts as an agonist at the mu-opioid receptors in the central nervous system (CNS). This interaction leads to analgesic effects by modulating pain perception and response. Additionally, it has been observed to decrease respiratory rates in animal studies, a common side effect associated with opioid use .

Pharmacokinetics

Methylcodeine is subject to extensive first-pass metabolism, resulting in variable bioavailability. Studies indicate that its pharmacokinetic profile is similar to other opioids, with rapid clearance and a short half-life. For instance, after intravenous administration in dogs, the half-life was approximately 1.22 hours, with significant amounts of its metabolite, codeine-6-glucuronide, detected .

Antitumor Activity

Recent studies have investigated the potential anticancer properties of methylcodeine and its derivatives. A notable study demonstrated that codeine complexes exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and AGS (stomach cancer) cells. The study reported an IC50 value indicating the concentration required to inhibit cell growth by 50%, showing a dose-dependent relationship .

Table 1: Cytotoxic Effects of Codeine Complexes on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Codeine | MCF-7 | 2.5 | Induces apoptosis |

| Codeine | AGS | 10 | Induces apoptosis |

| Codeine-Fe Complex | MCF-7 | 1.56 | Enhances cytotoxicity |

| Codeine-Fe Complex | AGS | 100 | Enhances cytotoxicity |

The study indicated that the combination of codeine with iron complexes significantly enhanced its anticancer activity, suggesting a potential therapeutic application in cancer treatment.

Case Studies

Case Study: Efficacy in Pain Management

In a clinical setting, methylcodeine has been used for managing moderate to severe pain. A retrospective analysis highlighted its effectiveness in patients with chronic pain conditions who did not respond adequately to traditional analgesics. The study noted improvements in pain scores and overall quality of life among patients treated with methylcodeine.

Case Study: Withdrawal Symptoms

Another study focused on the withdrawal symptoms associated with methylcodeine dependence. Patients who had been on long-term methylcodeine therapy exhibited significant withdrawal symptoms upon cessation. This emphasizes the importance of careful management and potential tapering strategies for patients transitioning off opioids .

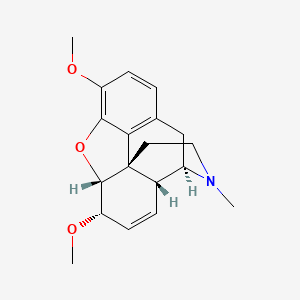

Eigenschaften

IUPAC Name |

7,9-dimethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPQAWTZLJXCTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-O-Methylcodeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2859-16-7 | |

| Record name | 6-O-Methylcodeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 - 141 °C | |

| Record name | 6-O-Methylcodeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.